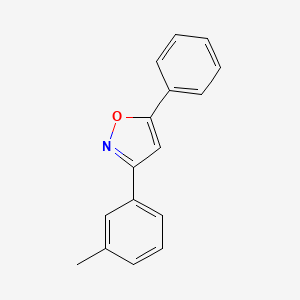

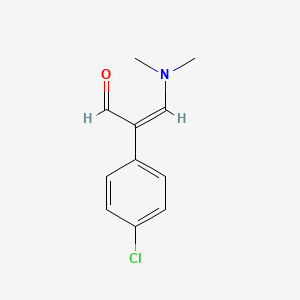

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of specific aldehydes with ketones in the presence of a base. For instance, a related compound, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, was synthesized using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH (Lei & Bai, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this family often features specific dihedral angles between the chlorophenyl ring and the central propenone unit, as well as between the (dimethylamino)phenyl group and the central propenone unit. For example, in the compound mentioned above, the chlorophenyl ring makes a dihedral angle of 18.1° with the central propenone unit (Lei & Bai, 2009).

科学的研究の応用

Nonpeptide Agonist Discovery

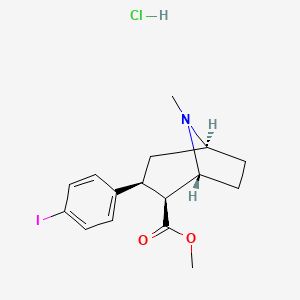

The compound (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, closely related to 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), was identified as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screening. This discovery marked the first instance of a nonpeptide agonist for this receptor, with AC-7954 showing high selectivity and an EC50 of 300 nM at the human UII receptor. The activity was found to reside primarily in the enantiopure (+)-1, highlighting its potential as a pharmacological research tool and a possible drug lead for related conditions (Croston et al., 2002).

Optical Device Applications

Another research avenue explored the synthesis and nonlinear optical absorption properties of a novel chalcone derivative, which exhibits interesting behavior under different laser intensities. This compound demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity, suggesting its potential utility in optical device applications like optical limiters (Rahulan et al., 2014).

Coordination-Driven Dimerization

Research on zinc chlorophyll derivatives possessing a tertiary amino group at the C31 position, which included compounds similar to this compound, revealed a coordination-driven dimerization process. This process is influenced by the steric factors of the substituents in the tertiary amino group, affecting intermolecular N...Zn coordination. The study provided insights into the molecular behavior of these compounds, which could serve as models for the chlorophyll dimer in photosynthetic reaction centers (Watanabe et al., 2017).

特性

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRALGSIFBXIIV-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me](/img/no-structure.png)

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)